

Spectroscopic and Structural Elucidation of Bakkenolide Db: A Technical Guide

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Compound of Interest

Compound Name: *Bakkenolide Db*

Cat. No.: *B15594880*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **Bakkenolide Db**, a sesquiterpenoid lactone isolated from the root of *Petasites formosanus*. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Mass Spectrometry (MS) Data

High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS) has been instrumental in determining the molecular formula of **Bakkenolide Db**.

Table 1: Mass Spectrometry Data for **Bakkenolide Db**

Parameter	Value	Source
Molecular Formula	$C_{21}H_{28}O_7S$	[1]
Ionization Mode	Electron Impact (EI)	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural framework of **Bakkenolide Db** has been elucidated primarily through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, tabulated dataset of all chemical shifts is not publicly available in the searched literature, key proton (^1H) NMR signals have been reported, providing characteristic fingerprints for the molecule. The full assignment of both ^1H and carbon- 13 (^{13}C) NMR signals was achieved through a combination of 2D NMR experiments, including COSY, HMQC, HMBC, and NOESY[1].

Table 2: Partial ^1H NMR Spectroscopic Data for **Bakkenolide Db**

Functional Group	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment	Source
Acetoxy group	2.00	s	-	CH_3	[1]
cis-3-Methyl-sulfinylacryloyloxy group	2.84	s	-	SOCH_3	[1]
6.01	d	10.3	=CH	[1]	
6.98	d	10.3	=CH	[1]	

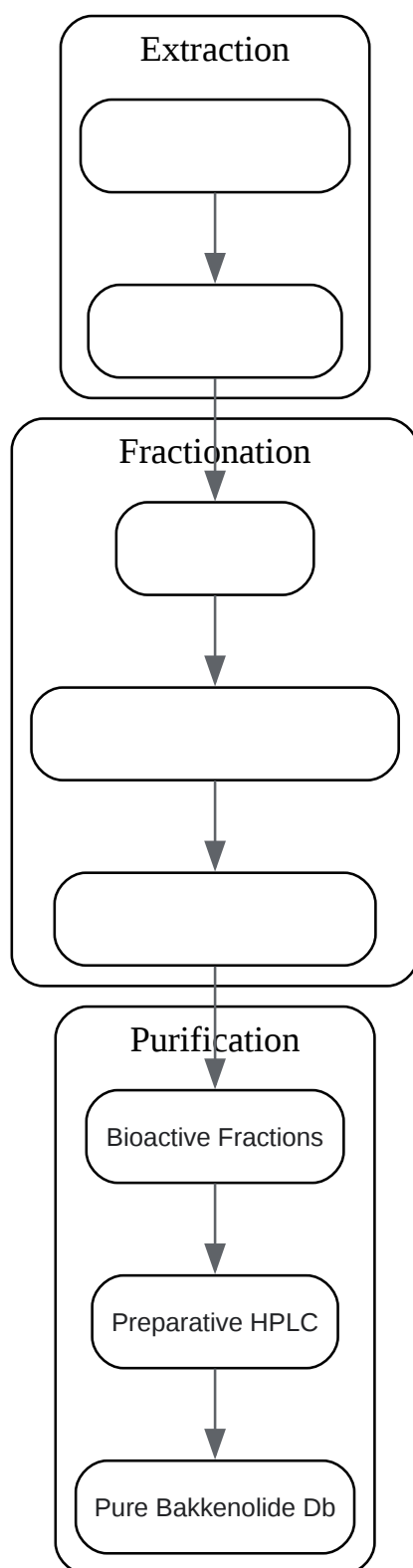
Note: The complete and detailed ^1H and ^{13}C NMR data for **Bakkenolide Db** can be found in the primary literature source: Wu, T. S., et al. (1999). The Bakkenolides from the Root of *Petasites formosanus* and Their Cytotoxicity. *Chemical & Pharmaceutical Bulletin*, 47(3), 375-382.

Experimental Protocols

The following sections outline the general methodologies employed for the isolation and spectroscopic analysis of **Bakkenolide Db**, based on the available literature.

Isolation of Bakkenolide Db

A general workflow for the isolation of bakkenolides from plant material is depicted in the diagram below. This process typically involves extraction, fractionation, and purification steps.



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Figure 1: General workflow for the isolation of **Bakkenolide Db**.

Mass Spectrometry

- Instrumentation: A VG 70-250 S spectrometer was utilized for mass spectral analysis[1].
- Ionization Method: High-Resolution Electron Impact (HR-EI) was employed for the determination of the molecular formula[1].
- Sample Preparation: Samples are typically dissolved in a suitable volatile solvent, such as methanol or chloroform, before introduction into the mass spectrometer.
- Data Acquisition: The instrument is operated in high-resolution mode to obtain accurate mass measurements, allowing for the determination of the elemental composition.

NMR Spectroscopy

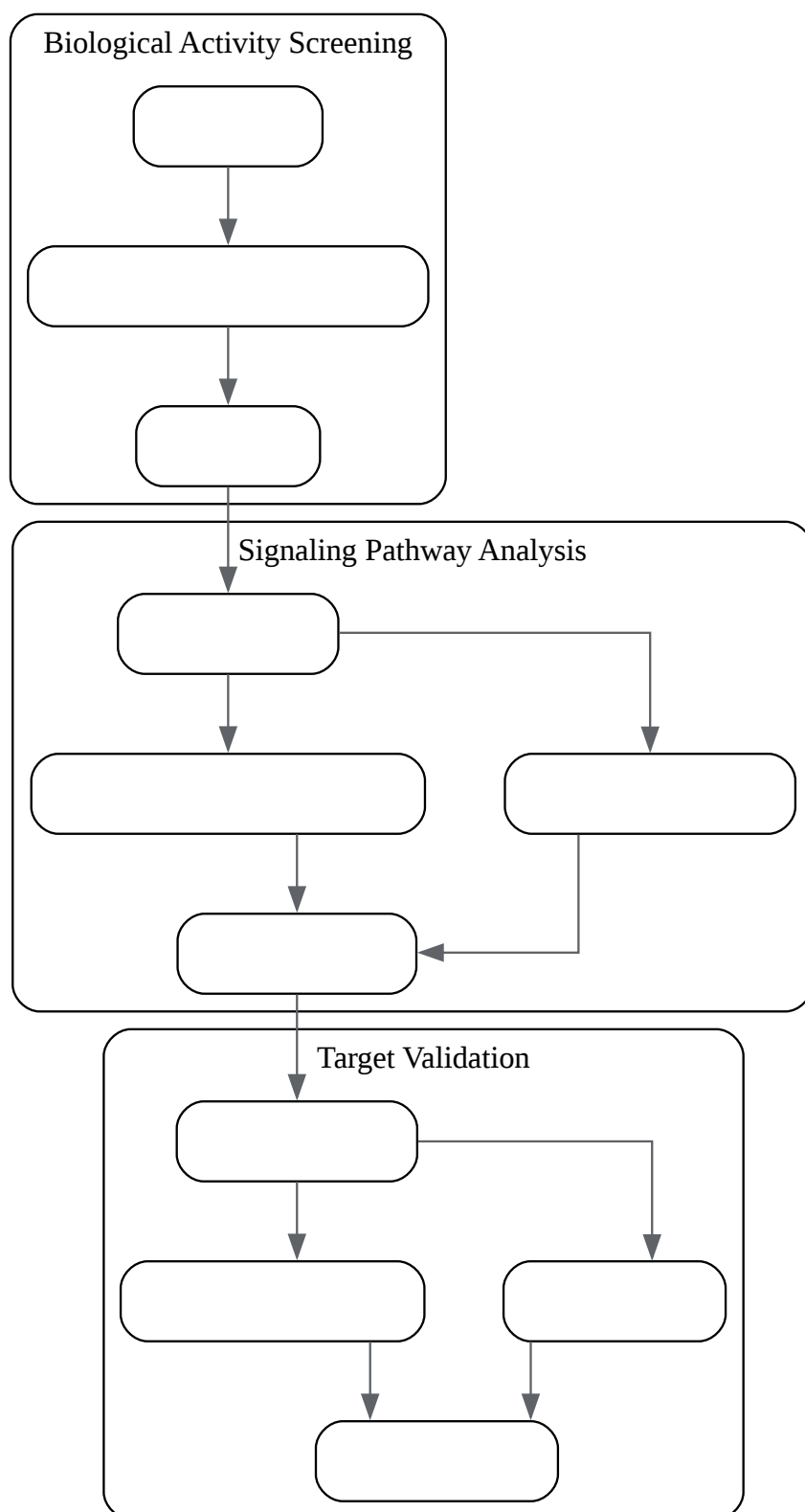
- Instrumentation: NMR spectra were recorded on Bruker AC-200, AMX-400, and Varian-400 Unity Plus spectrometers[1].
- Sample Preparation: Samples for NMR analysis are typically dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a concentration of 5-10 mg/mL. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
- ^1H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds between scans.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to obtain singlets for all carbon signals. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer experimental time are generally required compared to ^1H NMR.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.
 - HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations (typically 2-3 bonds) between protons and carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for stereochemical assignments[1].

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by **Bakkenolide Db**. The primary publication on its isolation focused on its cytotoxic effects[2]. Further research is required to elucidate the molecular mechanisms and signaling cascades through which **Bakkenolide Db** exerts its biological activities.

The diagram below illustrates a logical workflow for investigating the biological activity and signaling pathways of a novel natural product like **Bakkenolide Db**.



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Figure 2: Workflow for investigating the biological activity and signaling pathways of **Bakkenolide Db**.

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References

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